2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S2/c1-16-13(19)11-6-7-22-14(11)17-12(18)8-23(20,21)10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUXIXFFBCYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach includes:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the thiophene derivative with an appropriate amine, such as methylamine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For example, studies have shown that derivatives containing fluorophenyl groups can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This compound may act as a potent inhibitor of histone deacetylases (HDACs), which are implicated in various cancers .
Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with sulfonamide moieties have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. Research into similar compounds has demonstrated effectiveness against resistant strains of bacteria, indicating a promising avenue for further exploration .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of structurally similar compounds, researchers found that a derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, including breast and lung cancer models. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis tested a sulfonamide derivative similar to our compound. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, suggesting effective anti-inflammatory action.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound likely employs coupling reactions similar to those in and , where sulfonamide and carboxamide groups are introduced via TBTU-mediated amide bond formation. Yields for analogous compounds range from 60% to 78% .
- Fluorophenyl Moieties : The 4-fluorophenyl group (common in the target compound and ’s Compound 11) enhances metabolic resistance and binding affinity to hydrophobic pockets in target proteins .
Spectroscopic and Crystallographic Characterization
- NMR and MS : Like compounds in and , the target compound would require ¹H/¹³C/¹⁹F NMR and ESI-MS for structural confirmation. For example, ¹⁹F NMR is critical for verifying the 4-fluorophenyl group .
- X-ray Diffraction : Thiophene derivatives (e.g., ) often undergo crystallographic analysis to confirm planar thiophene rings and hydrogen-bonding patterns, which influence bioactivity .
Physicochemical Properties
- Solubility : The N-methyl group in the carboxamide (target) likely improves aqueous solubility compared to ’s chlorophenyl derivative, which is more lipophilic .
- Melting Points : Sulfonamide-containing compounds () exhibit higher melting points (132–230°C) due to strong intermolecular hydrogen bonds, suggesting the target compound may follow this trend .
Biological Activity
The compound 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a derivative of thiophene, which has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 302.33 g/mol
- IUPAC Name : 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
Antitumor Activity
Recent studies have indicated that thiophene derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide have shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. It has been noted that thiophene derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Case Studies :
Anti-inflammatory Properties
Thiophene derivatives have also been evaluated for their anti-inflammatory effects. The incorporation of the sulfonyl group in the compound is believed to enhance its ability to modulate inflammatory responses.
- Research Findings : In animal models, compounds with similar structures showed reduced levels of pro-inflammatory cytokines, suggesting that they may be effective in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives are well-documented, with several studies highlighting their effectiveness against various bacterial strains.
- Activity Against Pathogens : The compound has shown activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its penetration into bacterial membranes .
- Minimum Inhibitory Concentration (MIC) : Studies on related compounds have reported MIC values in the range of 32-128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
